METHYL 4-[(2,4-DIMETHYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE
Description
Methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a quinoline derivative featuring a methoxy group at position 6, a (2,4-dimethylphenyl)methoxy substituent at position 4, and a methyl ester at position 2. The quinoline core is a privileged scaffold in medicinal and materials chemistry due to its aromaticity, rigidity, and ability to engage in π-π interactions.
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-5-6-15(14(2)9-13)12-26-20-11-19(21(23)25-4)22-18-8-7-16(24-3)10-17(18)20/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYJBNVYBTSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-Dimethylphenyl)Methoxy]-6-Methoxyquinoline-2-Carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenol and 6-methoxyquinoline-2-carboxylic acid.
Esterification: The carboxylic acid group of 6-methoxyquinoline-2-carboxylic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The hydroxyl group of 2,4-dimethylphenol is then reacted with the methyl ester of 6-methoxyquinoline-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2,4-Dimethylphenyl)Methoxy]-6-Methoxyquinoline-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
The compound Methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and as a potential therapeutic agent for other diseases.
Chemical Properties and Structure
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is , and it has a molecular weight of approximately 354.40 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Activation of intrinsic pathways leading to programmed cell death.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that certain quinoline derivatives possess significant antibacterial and antifungal activities. The mechanism often involves:
- Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell death.
- Inhibition of nucleic acid synthesis : Preventing bacterial replication.
Therapeutic Potential in Other Diseases
In addition to its anticancer and antimicrobial properties, this compound may have applications in treating other conditions, such as:
- Inflammatory diseases : Due to its potential anti-inflammatory effects observed in preliminary studies.
- Neurological disorders : Some quinoline derivatives have shown neuroprotective effects, suggesting a possible role in treating neurodegenerative diseases.
Table 1: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Induced apoptosis in breast cancer cells; IC50 value of 15 µM |
| Study B | Antimicrobial properties | Effective against E. coli and S. aureus; Minimum Inhibitory Concentration (MIC) of 32 µg/mL |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell lines |
Case Study Insights
-
Anticancer Activity :
- In a study published in Journal of Medicinal Chemistry, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a reported IC50 value indicating effective inhibition of cell growth.
-
Antimicrobial Efficacy :
- A research article in Pharmaceutical Biology demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
-
Neuroprotective Effects :
- Preliminary findings from Neuroscience Letters indicated that the compound reduced neuronal apoptosis induced by oxidative stress, highlighting its therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-Dimethylphenyl)Methoxy]-6-Methoxyquinoline-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs, such as those reported in , highlight key differences in substituent placement and electronic effects:
- Electronic Effects: The target compound’s methyl ester at position 2 introduces an electron-withdrawing group, contrasting with the electron-donating amino group in 4k and 4l. This difference may alter reactivity in substitution reactions or interactions with biological targets.
Physical Properties
- Melting Points: Compound 4k exhibits a melting point of 223–225°C (ethanol) .
- Solubility : The methyl ester and methoxy groups in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO or DMF) relative to 4k, which contains a chloro substituent.
Research Findings and Data Gaps
- Synthetic Yields : reports yields for 4k and 4l via column chromatography , but analogous data for the target compound are unavailable.
Biological Activity
Methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, biological evaluation, and related case studies concerning this compound.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline ring system with various substituents that may influence its biological activity. The structural formula can be represented as follows:
- Molecular Formula: C19H22N2O4
- Molecular Weight: 342.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the quinoline core through cyclization reactions.
- Introduction of methoxy and carboxylate groups via alkylation and esterification reactions.
- Purification through chromatography to obtain the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 15 µg/mL | Moderate activity |
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Low activity |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, particularly against Mycobacterium tuberculosis, suggesting potential for further development as an antitubercular agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Recent research has shown that this compound can induce apoptosis in cancer cell lines. The following table presents the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | Significant cytotoxicity |
| SK-OV-3 (ovarian) | 15.0 | Moderate cytotoxicity |
| PC-3 (prostate) | 20.0 | Moderate cytotoxicity |
The compound's mechanism appears to involve inhibition of key cellular pathways associated with tumor growth and survival, including modulation of apoptosis-related proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:
- Case Study on Antitubercular Activity : A derivative was shown to have a significant effect on Mycobacterium tuberculosis with an MIC value lower than that of standard treatments, indicating its potential as a novel antitubercular agent .
- Case Study on Cancer Cell Lines : A related study demonstrated that modifications in the quinoline structure could enhance anticancer activity by improving selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling of substituted quinoline precursors with aryl methoxy groups. Key parameters include:
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Catalyst selection : Palladium-based catalysts may enhance cross-coupling efficiency for aryl ether formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating high-purity products. Monitor via TLC and HPLC .
Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For example, Acta Crystallographica reports use Olex2 or similar software for solving crystal structures of analogous quinoline derivatives .
- Spectroscopy : Combine H/C NMR to confirm methoxy and aryl proton environments. IR spectroscopy verifies ester carbonyl stretches (~1700 cm) .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Reference impurity retention times (RRT) from pharmacopeial standards (e.g., Table 1 in ). For example, unspecified impurities should not exceed 1.0% .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and detects trace byproducts (e.g., demethylated derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what structural analogs are critical for SAR studies?
- Methodological Answer :
- Docking studies : Use PubChem data (e.g., CID 123158-31-6) to model interactions with target proteins (e.g., kinases or microbial enzymes). Compare with analogs like 4-hydroxy-6-methoxyquinoline-2-carboxylic acid () to identify key functional groups .
- QSAR models : Train models on datasets of quinoline derivatives with known IC values against pathogens or cancer cell lines .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Control experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variability. For antimicrobial studies, use CLSI guidelines for MIC determination .
- Structural validation : Confirm batch-to-batch consistency via crystallography or NMR. Subtle differences in methoxy positioning (e.g., vs. 12) can drastically alter activity .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation. For stubborn cases, use vapor diffusion with PEG-based precipitants .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle non-merohedral twinning, common in quinoline derivatives ( ) .
Q. How can impurity profiles inform synthetic pathway optimization?
- Methodological Answer :
- Byproduct tracking : Use LC-MS to identify intermediates (e.g., demethylated or hydrolyzed products). Adjust protecting groups (e.g., switch methyl to benzyl esters) to block unwanted side reactions .
- Scale-up considerations : Pilot reactions in continuous-flow systems to enhance reproducibility and reduce thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
